Cas no 59337-78-9 (methyl 4-sulfamoylthiophene-3-carboxylate)

methyl 4-sulfamoylthiophene-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- methyl 4-sulfamoylthiophene-3-carboxylate
- EN300-79594
- SCHEMBL1379783
- 59337-78-9
- BMRZKWAGTSKCLW-UHFFFAOYSA-N
- Methyl 4-(aminosulfonyl)-3-thiophenecarboxylate
- 4-(aminosulfonyl)-3-thiophenecarboxylic acid methyl ester
- DB-386440
- AKOS000282081
- CS-0290612
- 3-Thiophenecarboxylic acid, 4-(aminosulfonyl)-, methyl ester
- DTXSID40208083
-
- インチ: InChI=1S/C6H7NO4S2/c1-11-6(8)4-2-12-3-5(4)13(7,9)10/h2-3H,1H3,(H2,7,9,10)
- InChIKey: BMRZKWAGTSKCLW-UHFFFAOYSA-N
- SMILES: COC(=O)C1=CSC=C1S(=O)(=O)N
計算された属性
- 精确分子量: 220.98171
- 同位素质量: 220.98165005g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 13
- 回転可能化学結合数: 3
- 複雑さ: 294
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0
- トポロジー分子極性表面積: 123Ų
じっけんとくせい
- PSA: 86.46
methyl 4-sulfamoylthiophene-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-79594-0.25g |
methyl 4-sulfamoylthiophene-3-carboxylate |
59337-78-9 | 0.25g |
$1196.0 | 2023-02-12 | ||
Enamine | EN300-79594-10.0g |
methyl 4-sulfamoylthiophene-3-carboxylate |
59337-78-9 | 10.0g |
$5590.0 | 2023-02-12 | ||
Enamine | EN300-79594-0.05g |
methyl 4-sulfamoylthiophene-3-carboxylate |
59337-78-9 | 0.05g |
$1091.0 | 2023-02-12 | ||
Enamine | EN300-79594-0.5g |
methyl 4-sulfamoylthiophene-3-carboxylate |
59337-78-9 | 0.5g |
$1247.0 | 2023-02-12 | ||
Enamine | EN300-79594-2.5g |
methyl 4-sulfamoylthiophene-3-carboxylate |
59337-78-9 | 2.5g |
$2548.0 | 2023-02-12 | ||
Enamine | EN300-79594-0.1g |
methyl 4-sulfamoylthiophene-3-carboxylate |
59337-78-9 | 0.1g |
$1143.0 | 2023-02-12 | ||
Enamine | EN300-79594-5.0g |
methyl 4-sulfamoylthiophene-3-carboxylate |
59337-78-9 | 5.0g |
$3770.0 | 2023-02-12 | ||
Enamine | EN300-79594-1.0g |
methyl 4-sulfamoylthiophene-3-carboxylate |
59337-78-9 | 1.0g |
$1299.0 | 2023-02-12 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1361282-500mg |
Methyl 4-sulfamoylthiophene-3-carboxylate |
59337-78-9 | 98% | 500mg |
¥26930.00 | 2024-05-07 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1361282-100mg |
Methyl 4-sulfamoylthiophene-3-carboxylate |
59337-78-9 | 98% | 100mg |
¥24684.00 | 2024-05-07 |
methyl 4-sulfamoylthiophene-3-carboxylate 関連文献
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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5. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
methyl 4-sulfamoylthiophene-3-carboxylateに関する追加情報
Exploring the Versatile Applications of Methyl 4-Sulfamoylthiophene-3-Carboxylate (CAS No. 59337-78-9) in Modern Chemistry
The compound methyl 4-sulfamoylthiophene-3-carboxylate (CAS No. 59337-78-9) has garnered significant attention in recent years due to its unique chemical structure and broad applicability in pharmaceutical and agrochemical research. This thiophene-based derivative combines a sulfamoyl group with a carboxylate ester, making it a valuable intermediate for synthesizing biologically active molecules. Researchers are particularly interested in its role as a precursor for heterocyclic compounds, which are pivotal in drug discovery programs targeting inflammation, metabolic disorders, and microbial infections.
One of the most frequently asked questions in scientific forums is: "How does the sulfamoyl moiety enhance the bioactivity of methyl 4-sulfamoylthiophene-3-carboxylate?" The answer lies in its ability to mimic natural sulfonamide groups, which are known to interact with enzymes and receptors in biological systems. This property has led to its exploration in structure-activity relationship (SAR) studies, where minor modifications to the thiophene ring or ester group can yield compounds with improved pharmacokinetic profiles. Recent publications highlight its utility in designing carbonyl-containing inhibitors, a hot topic in medicinal chemistry.
From an industrial perspective, the demand for CAS 59337-78-9 has risen due to its cost-effective synthesis route and scalability. Manufacturers emphasize its stability under standard storage conditions, addressing another common query: "What are the optimal handling conditions for methyl 4-sulfamoylthiophene-3-carboxylate?" Unlike sensitive intermediates, this compound exhibits remarkable shelf life when stored in airtight containers at room temperature, making it a practical choice for large-scale production. Its compatibility with Pd-catalyzed cross-coupling reactions further expands its utility in creating complex molecular architectures.
Environmental considerations also play a role in the popularity of 59337-78-9. With growing interest in green chemistry, researchers are investigating solvent-free or aqueous-phase reactions involving this compound to minimize waste. A 2023 study demonstrated its effectiveness in microwave-assisted synthesis, reducing reaction times by 60% compared to conventional methods—a breakthrough aligning with the industry's push toward sustainable practices. This innovation answers the trending search: "Can thiophene derivatives be synthesized sustainably?"
Analytical chemists value methyl 4-sulfamoylthiophene-3-carboxylate for its distinct spectroscopic signatures. The 1H-NMR spectrum typically shows characteristic peaks for the thiophene proton (δ 7.8–8.2 ppm) and methoxy group (δ 3.9–4.1 ppm), while FT-IR analysis confirms the presence of ester carbonyl (∼1720 cm−1) and sulfonamide (∼1340, 1160 cm−1) functionalities. These features simplify quality control procedures, addressing another industry pain point: rapid purity assessment of specialty chemicals.
Looking ahead, the integration of CAS 59337-78-9 into high-throughput screening libraries promises to accelerate drug development. Its molecular weight (235.27 g/mol) and Lipinski rule-compliant properties make it an attractive scaffold for combinatorial chemistry. As artificial intelligence gains traction in molecular design, datasets containing sulfamoylthiophene derivatives are being curated to train predictive algorithms—an intersection of traditional synthesis and cutting-edge technology that dominates contemporary research discussions.
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